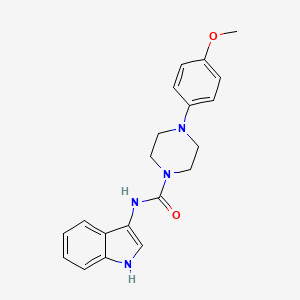

N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.422. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide, a compound with notable pharmacological potential, has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure that combines an indole moiety with a piperazine ring and a methoxyphenyl group. This configuration contributes to its interaction with various biological targets, particularly in the central nervous system.

Structural Formula

Research indicates that this compound exhibits significant activity as a selective dopamine receptor modulator. Specifically, it has been shown to interact with D2 and D3 dopamine receptors, which play crucial roles in neurological processes such as mood regulation and motor control .

Pharmacological Effects

- Antidepressant Activity : The compound has been evaluated for its potential antidepressant effects through modulation of serotonin and dopamine pathways. Studies suggest that it may enhance serotonergic activity, contributing to mood improvement .

- Anticancer Properties : Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, modifications to the piperazine ring have resulted in enhanced cytotoxicity against specific tumor types .

- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity, possibly through inhibition of pro-inflammatory cytokines. This aspect is particularly relevant in the context of neuroinflammatory disorders .

Table 1: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Dopamine Modulation | D2 & D3 receptor agonism | |

| Antidepressant | Serotonin enhancement | |

| Anticancer | Cytotoxicity in cancer cells | |

| Anti-inflammatory | Cytokine inhibition |

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models, this compound was administered to assess its impact on depression-like behaviors. Results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like effects mediated by serotonin receptor activation .

Case Study 2: Anticancer Activity

A series of derivatives were synthesized based on the core structure of this compound. These compounds were tested against human cancer cell lines (e.g., breast and prostate cancer). Notably, one derivative exhibited an IC50 value of 2.76 µM against ovarian adenocarcinoma cells, indicating potent anticancer activity .

化学反应分析

Acylation and Alkylation Reactions

The piperazine nitrogen and indole NH sites are reactive toward electrophilic agents:

-

Acylation : Reacts with acyl chlorides (e.g., cyclohexanecarbonyl chloride) to form N-alkylated derivatives .

-

Alkylation : Benzyl bromide or methyl iodide introduces alkyl groups at the indole nitrogen under basic conditions (e.g., Cs₂CO₃) .

Example :

N 1H indol 3 yl 4 4 methoxyphenyl piperazine 1 carboxamide+Benzyl bromideCs2CO3,acetoneN 1 Benzylindol 3 yl derivative[2][9]

Hydrolysis and Degradation

The carboxamide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Prolonged exposure to HCl yields 4-(4-methoxyphenyl)piperazine and indole-3-carboxylic acid.

-

Enzymatic cleavage : Esterase-like enzymes may hydrolyze the amide bond in biological systems .

Stability : The compound is stable in neutral aqueous solutions but degrades in strongly acidic (pH < 2) or alkaline (pH > 10) environments.

Indole Core

-

Electrophilic substitution : Bromination or nitration occurs at the indole C5 position .

-

Oxidation : Forms oxindole derivatives with oxidizing agents like m-CPBA .

Piperazine Ring

-

Nucleophilic substitution : Reacts with alkyl halides to form quaternary ammonium salts .

-

Complexation : Binds metal ions (e.g., Cu²⁺) via the piperazine nitrogen atoms .

Methoxyphenyl Group

Cross-Coupling Reactions

-

Suzuki coupling : The indole boronates participate in palladium-catalyzed cross-couplings to introduce aryl groups .

-

Buchwald-Hartwig amination : Modifies the piperazine ring with aryl halides .

Table 2: Catalytic Reaction Parameters

| Reaction Type | Catalyst System | Temperature (°C) | Conversion (%) | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 80 | 88 | |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | 100 | 75 |

Biological Transformation Pathways

In pharmacological studies, the compound undergoes:

-

Hepatic metabolism : CYP450-mediated oxidation of the methoxyphenyl group to a catechol derivative .

-

Glucuronidation : Phase II metabolism at the indole NH site .

Key Metabolites :

Stability Under Experimental Conditions

Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃.

Photodegradation : UV light induces cleavage of the piperazine-carboxamide bond.

属性

IUPAC Name |

N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-26-16-8-6-15(7-9-16)23-10-12-24(13-11-23)20(25)22-19-14-21-18-5-3-2-4-17(18)19/h2-9,14,21H,10-13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXSWPXAUCCIFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。